N~1~-(5-ethyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methylphenyl)glycinamide
Overview
Description
N~1~-(5-ethyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methylphenyl)glycinamide is a useful research compound. Its molecular formula is C13H16N4OS and its molecular weight is 276.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.10448232 g/mol and the complexity rating of the compound is 294. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antitumor Activities
A study focused on synthesizing new bis-pyrazolyl-thiazoles incorporating the thiophene moiety, revealing promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. Compounds within this study showed significant IC50 values, indicating their potential as potent anti-tumor agents (Gomha, Edrees, & Altalbawy, 2016).
Glutaminase Inhibition for Cancer Therapy
Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors highlights the therapeutic potential of GLS inhibition in cancer treatment. This study found that certain analogs retained BPTES's potency and presented an opportunity to improve its aqueous solubility, which could attenuate the growth of human lymphoma B cells both in vitro and in mouse xenograft models (Shukla et al., 2012).
Anticancer and Anti-HCV Activities
A series of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides were synthesized, showing anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. One compound exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, indicating its potential as a therapeutic agent (Küçükgüzel et al., 2013).
Noncovalent Interaction Insights
A study on adamantane-1,3,4-thiadiazole hybrid derivatives provided insights into the nature of noncovalent interactions using crystallographic and QTAIM analysis. This research is vital for understanding molecular interactions and stability, which could be crucial for designing new molecules with desired biological activities (El-Emam et al., 2020).
Antihypertensive Properties
Research on 2-aryl-5-hydrazino-1,3,4-thiadiazoles discovered compounds with significant antihypertensive activity, suggesting their potential as drugs to manage hypertension through a direct relaxant effect on vascular smooth muscle (Turner et al., 1988).
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-3-12-16-17-13(19-12)15-11(18)8-14-10-6-4-9(2)5-7-10/h4-7,14H,3,8H2,1-2H3,(H,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXNKYBLVMRDTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CNC2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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